

# Assessing the Specificity of Pyrido-pyridazinone Kinase Inhibitors Through Kinome Profiling

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Compound of Interest		
Compound Name:	Dimorpholinopyridazinone	
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A Comparative Guide for Researchers and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrido-pyridazinone scaffold has emerged as a promising chemical starting point for the development of potent inhibitors targeting the FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cell migration, adhesion, and cancer progression.[1][2] This guide provides a comparative analysis of the specificity of representative pyrido-pyridazinone compounds against the human kinome, offering insights into their potential as therapeutic agents and research tools. The data presented here is based on published findings for compounds within this class, which are used as exemplars for a dimorpholino-substituted pyridazinone derivative.

## **Comparative Kinome Profiling Data**

The selectivity of kinase inhibitors is critical to minimizing off-target effects and associated toxicities. Kinome-wide profiling assays are essential for characterizing the interaction landscape of a compound with hundreds of kinases. Below is a summary of the kinome profiling data for two representative pyrido-pyridazinone derivatives, DS21360717 and an optimized lead compound, 17c (DS08701581), against a panel of human kinases. The data is presented as the percentage of inhibition at a given compound concentration.



Kinase Target	DS21360717 (% Inhibition at 200 nM)[1]	17c (DS08701581) (% Inhibition at 200 nM)[2]
Primary Target Family		
FER	>90%	>90%
FES	>90%	Not explicitly stated, but expected to be high
Significant Off-Targets (>90% Inhibition)		
ALK	>90%	>90%
FLT3	>90%	>90%
FMS (CSF1R)	>90%	<90%
KIT	>90%	<90%
PYK2 (PTK2B)	>90%	>90%
ROS (ROS1)	>90%	<90%
SYK	>90%	>90%
TRKA (NTRK1)	>90%	<90%
CDK2/CycA2	>90%	Not specified
CHK2 (CHEK2)	>90%	>90%
HGK (MAP4K4)	>90%	<90%
IRAK4	>90%	Not specified
MLK1 (MAP3K9)	>90%	Not specified
TSSK1 (TSSK1B)	>90%	>90%
LTK	Not specified	>90%

Key Observations:



- Both compounds potently inhibit the primary target, FER tyrosine kinase.
- The initial lead compound, DS21360717, demonstrates significant off-target activity, inhibiting at least 14 other kinases by more than 90% at a 200 nM concentration.[1]
- The optimized compound, 17c, shows a markedly improved selectivity profile, with potent inhibition of only six additional kinases at the same concentration.[2] This highlights the success of the optimization efforts in reducing polypharmacology.
- Common off-targets for this scaffold appear to include ALK, FLT3, PYK2, SYK, CHK2, and TSSK1B.

# **Experimental Protocols**

The assessment of kinase inhibitor specificity relies on robust and high-throughput screening platforms. The following sections detail the methodologies for common kinome profiling assays.

# KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan<sup>™</sup> platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[3][4]

#### **Protocol Outline:**

- Preparation: A panel of DNA-tagged human kinases is prepared. The test compound (e.g.,
  Dimorpholinopyridazinone) is solubilized in an appropriate solvent (typically DMSO).
- Binding Reaction: The test compound is incubated with the DNA-tagged kinase and an immobilized ligand coupled to a solid support (e.g., beads). The reaction is allowed to reach equilibrium.
- Washing: Unbound components are removed by washing the solid support.



- Elution: The kinase-ligand complex is eluted from the solid support.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a reaction with DMSO instead of the test compound. A lower %Ctrl value indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[3]

# Kinase Activity Assays (e.g., PamChip® Microarrays)

These assays directly measure the ability of a compound to inhibit the catalytic activity of kinases.

Principle: Cell or tissue lysates containing active kinases are applied to a microarray (PamChip®) containing multiple peptide substrates. In the presence of ATP, kinases in the lysate phosphorylate these substrates. The rate of phosphorylation is monitored in real-time or at an endpoint, and the effect of an inhibitor is measured by the reduction in phosphorylation signal.[5]

#### **Protocol Outline:**

- Lysate Preparation: Cells or tissues are lysed under conditions that preserve kinase activity.
  Total protein concentration is determined.
- Assay Mixture Preparation: The cell lysate is mixed with a buffer containing ATP, fluorescently labeled anti-phospho-tyrosine (or serine/threonine) antibodies, and the test inhibitor at various concentrations.
- Array Incubation: The assay mixture is incubated on the PamChip® array. The array is washed to remove unbound material.
- Detection: The phosphorylation of the peptide substrates is detected by measuring the fluorescence of the bound antibodies.
- Data Analysis: The signal intensity for each peptide is quantified. The inhibitory effect of the compound is determined by comparing the phosphorylation levels in the presence and

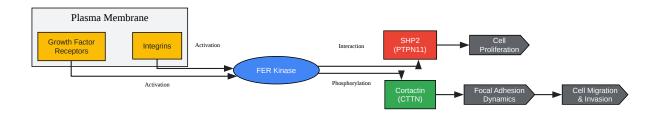


absence of the inhibitor.

# **Visualizations**

## **Signaling Pathway of FER Kinase**

FER is a non-receptor tyrosine kinase that plays a role in signaling pathways controlling cell structure and movement.



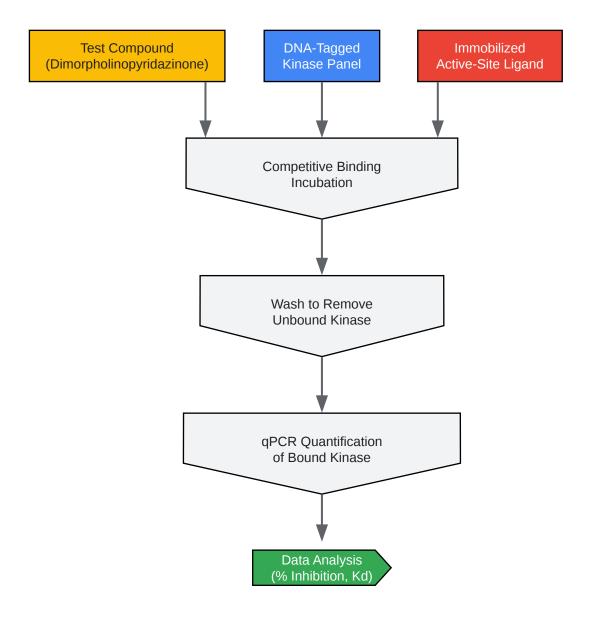
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FER Kinase Signaling Pathway

# **Experimental Workflow for Kinome Profiling**

The general workflow for assessing kinase inhibitor specificity using a competition binding assay like KINOMEscan $^{TM}$ .





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## Kinome Profiling Workflow

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# References



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